molecular formula C10H10N2O3 B1338172 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 84548-18-5

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B1338172
CAS No.: 84548-18-5
M. Wt: 206.2 g/mol
InChI Key: CBYCFZZAGFYEDF-UHFFFAOYSA-N
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Description

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is known for its unique structure, which includes a quinoline core with carboxamide and dioxo functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multicomponent condensation reactions. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, Meldrum’s acid, dimedone, and ammonium acetate under solvent-free conditions at elevated temperatures . The reaction is catalyzed by silica-based sulfonic acid (SiO2–Pr–SO3H) and yields the desired product in a one-pot procedure .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carboxamide group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted carboxamides, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron transfer catalyst, facilitating redox reactions in biological systems . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Uniqueness: 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-9(14)6-4-5-7(12-10(6)15)2-1-3-8(5)13/h4H,1-3H2,(H2,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYCFZZAGFYEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514852
Record name 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84548-18-5
Record name 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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